2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one
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Overview
Description
2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Methoxylation: The methoxy group is usually introduced through methylation reactions, using reagents like methyl iodide or dimethyl sulfate.
Formation of the Ethanone Moiety: This step often involves the oxidation of an alcohol precursor to form the ethanone group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the ethanone moiety.
Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.
Substitution: The pyridine and piperidine rings can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halides, sulfonates, and other leaving groups are commonly employed in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: Various substituted derivatives of the original compound can be formed, depending on the reagents used.
Scientific Research Applications
2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the interactions of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yloxy)methylpiperidine: Shares the piperidine and pyridine rings but lacks the methoxy and ethanone groups.
2-Methoxy-1-(piperidin-1-yl)ethanone: Similar structure but lacks the pyridine ring.
4-Methoxy-1-(pyridin-4-yloxy)methylpiperidine: Similar structure but with a different substitution pattern.
Uniqueness
2-Methoxy-1-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}ethan-1-one is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. The presence of both the methoxy and ethanone groups, along with the piperidine and pyridine rings, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-1-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-14(17)16-8-2-3-12(9-16)10-19-13-4-6-15-7-5-13/h4-7,12H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJHSYATQKBCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)COC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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